10-Oxa-6-azaspiro[4.6]undecan-7-one
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Overview
Description
10-Oxa-6-azaspiro[4.6]undecan-7-one is a chemical compound with the CAS Number: 2287345-51-9 . It has a molecular weight of 169.22 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO2/c11-8-3-6-12-7-9 (10-8)4-1-2-5-9/h1-7H2, (H,10,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 169.22 .Scientific Research Applications
Synthetic Approaches to Spiroaminals
Compounds with the spiroaminal structure, including variations like "1-oxa-7-azaspiro[5.5]undecane" and related systems, are significant due to their presence in natural and synthetic products with notable biological activities. Their unique structural frameworks pose a challenging target for chemical synthesis, leading to the development of various synthetic strategies. These strategies are crucial for accessing a wide range of biologically active compounds and for exploring their potential applications in medicinal chemistry and drug discovery (Sinibaldi & Canet, 2008).
Antibacterial Agents
Research into spirocyclic derivatives of ciprofloxacin, incorporating the "1-oxa-9-azaspiro[5.5]undecane" scaffold, has led to the synthesis of new fluoroquinolone derivatives with specific antibacterial activity against gram-negative and gram-positive bacteria. This exploration demonstrates the potential of spirocyclic compounds in the development of novel antibacterial agents (Lukin et al., 2022).
Electrochemical Lactonization
The modification of electrodes with spirocyclic compounds, such as the "1-azaspiro[5.5]undecane N-oxyl" radical, for the electrocatalytic oxidation of diols to optically active lactones showcases an innovative application in asymmetric synthesis. This method offers a new approach to producing enantiopure compounds, vital for pharmaceutical applications (Kashiwagi et al., 2003).
Antitumor Activity
Novel "1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione" derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines. Preliminary results indicate significant activity, highlighting the therapeutic potential of these spirocyclic compounds in cancer treatment (Yang et al., 2019).
Modular Efficient Route to Spirodioxanes, Oxathianes, and Morpholines
The development of a modular and efficient synthetic pathway to access spirodioxanes, oxathianes, and morpholines with the spirocyclic core demonstrates the versatility of these compounds in organic synthesis. This research paves the way for the generation of structurally diverse and functionally rich molecules (Goubert, Canet, & Sinibaldi, 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
10-oxa-6-azaspiro[4.6]undecan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-8-3-6-12-7-9(10-8)4-1-2-5-9/h1-7H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVDNZJDAYVGFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)COCCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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